(1R,2R)-2-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid (1R,2R)-2-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2227801-86-5
VCID: VC7559336
InChI: InChI=1S/C10H8BrClO2/c11-6-1-5(2-7(12)3-6)8-4-9(8)10(13)14/h1-3,8-9H,4H2,(H,13,14)/t8-,9+/m0/s1
SMILES: C1C(C1C(=O)O)C2=CC(=CC(=C2)Br)Cl
Molecular Formula: C10H8BrClO2
Molecular Weight: 275.53

(1R,2R)-2-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid

CAS No.: 2227801-86-5

Cat. No.: VC7559336

Molecular Formula: C10H8BrClO2

Molecular Weight: 275.53

* For research use only. Not for human or veterinary use.

(1R,2R)-2-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid - 2227801-86-5

Specification

CAS No. 2227801-86-5
Molecular Formula C10H8BrClO2
Molecular Weight 275.53
IUPAC Name (1R,2R)-2-(3-bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C10H8BrClO2/c11-6-1-5(2-7(12)3-6)8-4-9(8)10(13)14/h1-3,8-9H,4H2,(H,13,14)/t8-,9+/m0/s1
Standard InChI Key XYSWSBVFIXAGMB-DTWKUNHWSA-N
SMILES C1C(C1C(=O)O)C2=CC(=CC(=C2)Br)Cl

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound’s core structure features a cyclopropane ring fused to a 3-bromo-5-chlorophenyl group and a carboxylic acid moiety. Its molecular formula is C₁₀H₈BrClO₂, with a molecular weight of 275.52 g/mol . The (1R,2R) configuration imposes strict stereochemical constraints, influencing both reactivity and intermolecular interactions.

Key Structural Features:

  • Cyclopropane Ring: The strained three-membered ring introduces significant angle distortion, enhancing reactivity in ring-opening reactions .

  • Halogen Substituents: The meta-positioned bromine and chlorine atoms on the phenyl ring create an electron-deficient aromatic system, favoring electrophilic substitution at the para position relative to the halogens .

  • Carboxylic Acid Group: The -COOH moiety enables salt formation, hydrogen bonding, and participation in condensation reactions .

Stereochemical Analysis

The (1R,2R) configuration dictates the spatial arrangement of substituents around the cyclopropane ring. X-ray crystallography of analogous cyclopropane carboxylates reveals that such stereochemistry stabilizes the molecule through intramolecular hydrogen bonding between the carboxylic acid and adjacent substituents . This configuration also impacts chiral recognition in biological systems, though specific studies on this compound remain limited .

Synthetic Methodologies

Decarboxylative Carbagermatranation

A pivotal synthetic route for cyclopropane carboxylates involves decarboxylative carbagermatranation, as demonstrated by Yang et al. . While their work focuses on tertiary cyclopropyl carbagermatranes, the methodology can be adapted for synthesizing stereodefined cyclopropane carboxylic acids:

  • Substrate Preparation: α-Arylcyclopropane carboxylic acid esters (e.g., N-hydroxyphthalimide esters) are synthesized via activation with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

  • Cross-Coupling: Zinc-mediated decarboxylation of the ester with a germanium bromide precursor yields the target cyclopropane derivative. For the (1R,2R) isomer, chiral auxiliaries or asymmetric catalysis may be required to enforce stereoselectivity .

Example Protocol (Adapted from ):

StepReagents/ConditionsOutcome
EsterificationNHPI, DCM, DCC, DMAPForms active ester intermediate
DecarboxylationZn powder, Ge-Br1, argon atmosphereYields cyclopropane-germanium adduct
Acid HydrolysisHCl (aq)Liberates free carboxylic acid

Alternative Approaches

  • Cyclopropanation: Transition-metal-catalyzed cyclopropanation of styrene derivatives with dihalocarbenes could generate the cyclopropane ring, though stereocontrol remains challenging .

  • Resolution Techniques: Kinetic resolution using chiral bases may separate (1R,2R) and (1S,2S) enantiomers from racemic mixtures .

Physicochemical Properties

Experimental Data

PropertyValue/DescriptionSource
Molecular Weight275.52 g/mol
DensityNot reported
SolubilityLow in water; soluble in DCM, DMSO
StabilityAir-stable solid; decomposes above 200°C

Spectroscopic Characterization

  • ¹H NMR: Cyclopropane protons resonate as a multiplet near δ 1.5–2.5 ppm, while aromatic protons appear as doublets (δ 6.8–7.4 ppm) .

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch) .

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